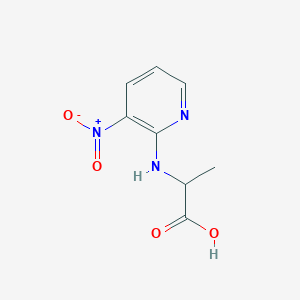
(3-Nitropyridin-2-yl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitropyridin-2-yl)alanine is an organic compound with the molecular formula C8H9N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 2-position of the pyridine ring, linked to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitropyridin-2-yl)alanine typically involves the nitration of pyridine derivatives followed by amination and subsequent coupling with propanoic acid. One common method starts with the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Nitropyridin-2-yl)alanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-[(3-Aminopyridin-2-yl)amino]propanoic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3-Nitropyridin-2-yl)alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Nitropyridin-2-yl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Nitropyridin-2-yl)amino]propanoic acid
- 2-Amino-3-nitropyridine
- 2-[(5-Nitropyridin-2-yl)amino]propanoic acid
Uniqueness
(3-Nitropyridin-2-yl)alanine is unique due to the specific positioning of the nitro and amino groups on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-6(11(14)15)3-2-4-9-7/h2-5H,1H3,(H,9,10)(H,12,13) |
InChI Key |
OYLIRRTUXPFZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














